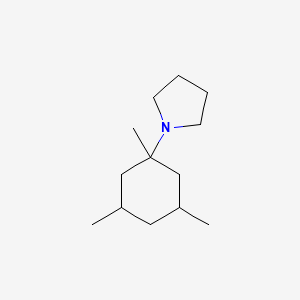
5-(Trichlorosilyl)pentyl 2-bromo-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trichlorosilyl)pentyl 2-bromo-2-methylpropanoate is a useful research compound. Its molecular formula is C9H16BrCl3O2Si and its molecular weight is 370.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(Trichlorosilyl)pentyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The trichlorosilyl group can be hydrolyzed to form silanols, which can further condense to form siloxanes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride[][1].
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions[][1].
Major Products
Substitution Products: Amino or thio derivatives.
Hydrolysis Products: Silanols and siloxanes.
Reduction Products: Alcohol derivatives[][1].
Scientific Research Applications
5-(Trichlorosilyl)pentyl 2-bromo-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of functionalized polymers and resins.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in surface treatment processes to enhance adhesion and durability of coatings[][1].
Comparison with Similar Compounds
Similar Compounds
- 3-(Trichlorosilyl)propyl 2-bromo-2-methylpropanoate
- 2-Bromo-2-methylpropionic acid 3-(trichlorosilyl)propyl ester
Properties
CAS No. |
707471-11-2 |
|---|---|
Molecular Formula |
C9H16BrCl3O2Si |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
5-trichlorosilylpentyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C9H16BrCl3O2Si/c1-9(2,10)8(14)15-6-4-3-5-7-16(11,12)13/h3-7H2,1-2H3 |
InChI Key |
GHKSDCBXVPEQIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCCCCC[Si](Cl)(Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


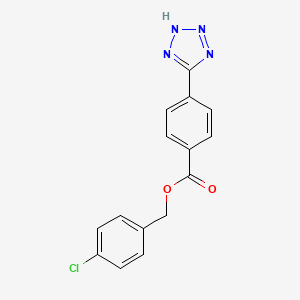
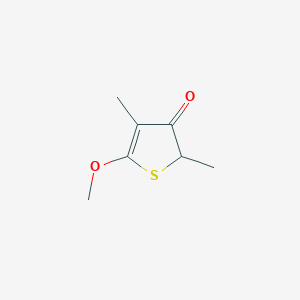
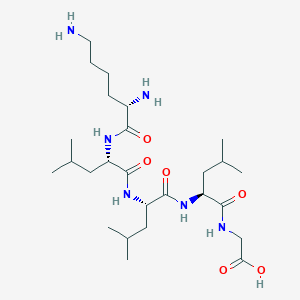
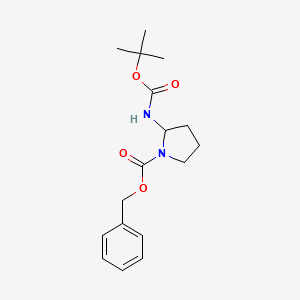
![ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate](/img/structure/B12520700.png)
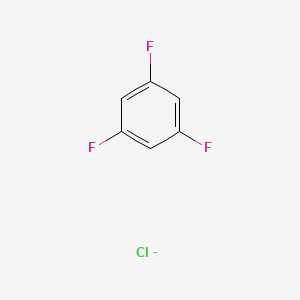


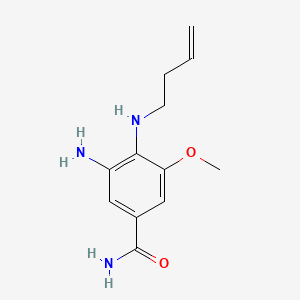
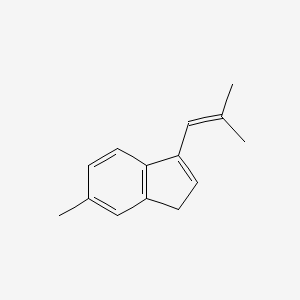
![2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid](/img/structure/B12520732.png)
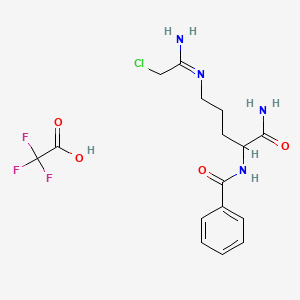
![(5-Bromo-furan-2-yl)-(1,4-diaza-bicyclo[3.2.2]non-4-yl)-methanone](/img/structure/B12520742.png)
